In Vivo Oral Efficacy in a Murine Malaria Model at 40 mg/kg
Antimalarial agent 8 demonstrates oral efficacy in a mouse model of malaria at a dose of 40 mg/kg, reducing parasitemia . This is a critical differentiator, as many early-stage antimalarial leads require higher doses or parenteral administration to achieve similar efficacy. For instance, in a separate study using a comparable Plasmodium berghei mouse model, the clinical antimalarial artemether was administered at 8 mg/kg via intraperitoneal injection [1]. While cross-study comparisons have inherent limitations, the oral route of administration for Antimalarial agent 8 at a defined dose of 40 mg/kg is a key advantage over injectable-only leads.
| Evidence Dimension | In vivo antimalarial efficacy |
|---|---|
| Target Compound Data | Orally efficacious at 40 mg/kg (parasitemia reduction) |
| Comparator Or Baseline | Artemether (clinical antimalarial): 8 mg/kg intraperitoneal (i.p.) |
| Quantified Difference | Oral administration vs. intraperitoneal injection; direct potency comparison not possible due to differing routes and models |
| Conditions | Mouse model of malaria (Plasmodium falciparum for target compound; Plasmodium berghei for artemether comparator) |
Why This Matters
Oral bioavailability is a critical requirement for antimalarial drug development, enabling outpatient treatment and improving patient compliance compared to injectable therapies.
- [1] Abay, E. T., van der Watt, M. E., et al. (2025). Enhanced in vivo antimalarial activity of artemether by clotrimazole against drug-sensitive and resistant Plasmodium berghei. CORE. View Source
